molecular formula C25H26ClN3O7S2 B11620972 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

Katalognummer: B11620972
Molekulargewicht: 580.1 g/mol
InChI-Schlüssel: ZRLXBWUQAIYWMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonamides, chlorophenyl, and morpholine, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of 4-Chlorophenylamine: This can be achieved by the reduction of 4-nitrochlorobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The 4-chlorophenylamine is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine to form 4-chlorophenyl-4-methoxybenzenesulfonamide.

    Acetylation: The sulfonamide is acetylated using acetic anhydride to introduce the acetamide group.

    Morpholine Substitution: Finally, the compound is reacted with morpholine-4-sulfonyl chloride to introduce the morpholine sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, iron powder, catalytic hydrogenation.

    Bases: Pyridine, sodium hydroxide.

    Acylating Agents: Acetic anhydride, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of sulfonamide and morpholine groups.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Sulfonamides are known for their antibacterial properties, and morpholine derivatives have been studied for various pharmacological activities.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while morpholine derivatives can interact with various biological targets, including receptors and enzymes. The compound’s effects are mediated through binding to these molecular targets, altering their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenylsulfonamide: Shares the sulfonamide group but lacks the methoxy and morpholine functionalities.

    4-Methoxybenzenesulfonamide: Contains the methoxy and sulfonamide groups but lacks the chlorophenyl and morpholine functionalities.

    Morpholine-4-sulfonyl derivatives: Similar in having the morpholine sulfonyl group but differ in other substituents.

Uniqueness

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Eigenschaften

Molekularformel

C25H26ClN3O7S2

Molekulargewicht

580.1 g/mol

IUPAC-Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H26ClN3O7S2/c1-35-22-8-12-24(13-9-22)38(33,34)29(21-6-2-19(26)3-7-21)18-25(30)27-20-4-10-23(11-5-20)37(31,32)28-14-16-36-17-15-28/h2-13H,14-18H2,1H3,(H,27,30)

InChI-Schlüssel

ZRLXBWUQAIYWMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.